

Application Notes & Protocols for UV Spectrophotometric Estimation of Frovatriptan Succinate

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Compound of Interest

Compound Name: *Frovatriptan Succinate*

Cat. No.: *B023582*

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This document provides a detailed methodology for the quantitative estimation of **Frovatriptan Succinate** in bulk and pharmaceutical dosage forms using UV-Visible Spectrophotometry. The described methods are simple, rapid, accurate, and have been validated according to International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Principle

The method is based on the measurement of the absorption of ultraviolet radiation by **Frovatriptan Succinate** at a specific wavelength. **Frovatriptan Succinate** exhibits a distinct absorption maximum (λ_{max}) in the UV region, and the absorbance at this wavelength is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law. The λ_{max} for **Frovatriptan Succinate** is consistently observed at approximately 244 nm.[\[2\]](#)[\[3\]](#)

Instrumentation

A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette is required for the analysis.

- Instrument: Double Beam UV-Visible Spectrophotometer (e.g., LABINDIA UV 3000+, Shimadzu UV-1800)[\[1\]](#)[\[3\]](#)
- Wavelength Range: 200-400 nm[\[1\]](#)

- Cuvettes: 1.0 cm matched quartz cells[1][3]

Reagents and Solutions

- **Frovatriptan Succinate**: Reference Standard
- Solvents:
 - 0.1 N Hydrochloric Acid[1]
 - Distilled Water[3]
 - Simulated Salivary Fluid (pH 6.8)[2]
- Reagents for Solvent Preparation:
 - Concentrated Hydrochloric Acid (Analytical Grade)
 - Orthophosphoric Acid and Sodium Hydroxide (for pH adjustment of simulated salivary fluid)[2]

Experimental Protocols

Determination of Wavelength of Maximum Absorbance (λ_{max})

- Preparation of Standard Solution: Accurately weigh and dissolve a small amount of **Frovatriptan Succinate** reference standard in the chosen solvent (0.1 N HCl, distilled water, or simulated salivary fluid pH 6.8) to obtain a concentration of approximately 4-10 $\mu\text{g/mL}$. [1][2]
- Spectrophotometric Scan: Scan the prepared solution from 400 nm to 200 nm against a solvent blank.
- λ_{max} Determination: The wavelength at which the maximum absorbance is observed is the λ_{max} . For **Frovatriptan Succinate**, this is typically around 244-245 nm. [1][2][3]

Preparation of Standard Stock and Working Solutions

- Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of **Frovatriptan Succinate** and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the selected solvent.[1]
- Intermediate Stock Solution (e.g., 10 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.[1]
- Working Standard Solutions for Calibration Curve: Prepare a series of dilutions from the intermediate stock solution to cover the desired concentration range (e.g., 2-10 µg/mL). For instance, pipette 2, 4, 6, 8, and 10 mL of the 10 µg/mL solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.[1][3]

Preparation of Sample Solution (from Tablet Formulation)

- Weigh and Powder: Weigh and finely powder not fewer than 20 tablets.
- Dissolution: Transfer a quantity of the powder equivalent to a known amount of **Frovatriptan Succinate** (e.g., 15 mg) into a 100 mL volumetric flask.[3]
- Extraction: Add about 70 mL of the solvent and sonicate for 15-20 minutes to ensure complete dissolution of the drug.
- Dilution: Make up the volume to 100 mL with the solvent and mix well.
- Filtration: Filter the solution through a suitable filter paper (e.g., Whatman filter paper No. 41).[1][3]
- Final Dilution: Further dilute the filtrate with the solvent to obtain a final concentration within the linearity range of the method.

Assay Procedure

- Measure the absorbance of the final sample solution at the predetermined λ_{max} (around 244 nm) against the solvent blank.

- Calculate the concentration of **Frovatriptan Succinate** in the sample solution from the calibration curve.
- Determine the amount of **Frovatriptan Succinate** in the pharmaceutical dosage form.

Method Validation Parameters

The developed UV spectrophotometric method should be validated as per ICH guidelines for the following parameters:

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship should be established across the range of the analytical procedure.

Parameter	Result (Solvent: 0.1 N HCl)	Result (Solvent: Distilled Water)	Result (Solvent: pH 6.8 Simulated Salivary Fluid)
Linearity Range	2 - 7 µg/mL[1]	2 - 10 µg/mL[3]	0.1 - 8 µg/mL[2]
Correlation Coefficient (r ²)	0.9976[1]	0.9999[3]	0.99[2]

Accuracy (Recovery Studies)

Accuracy is determined by recovery studies, where a known amount of standard drug is added to the pre-analyzed sample solution. The percentage recovery is then calculated.

Parameter	Result (Solvent: 0.1 N HCl)	Result (Solvent: Distilled Water)	Result (Solvent: pH 6.8 Simulated Salivary Fluid)
% Recovery	99.63%[1]	99.83%[3]	100.214%[2]

Precision

Precision is the measure of the repeatability of the analytical method. It is expressed as the relative standard deviation (%RSD) of a series of measurements.

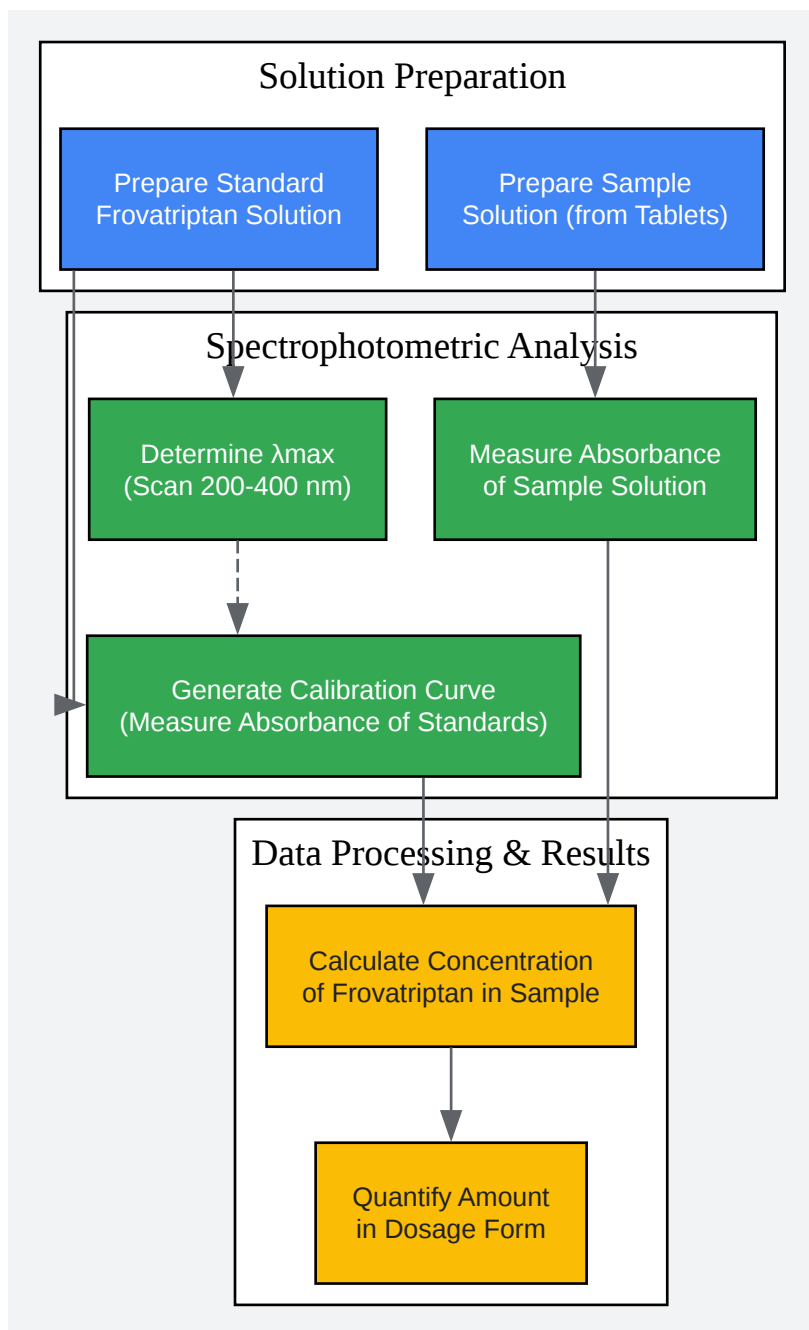
Parameter	Result (Solvent: 0.1 N HCl)	Result (Solvent: Distilled Water)	Result (Solvent: pH 6.8 Simulated Salivary Fluid)
Intraday Precision (%RSD)	< 2% [1]	< 2% [3]	< 2% [2]
Interday Precision (%RSD)	< 2% [1]	< 2% [3]	< 2% [2]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected, while LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

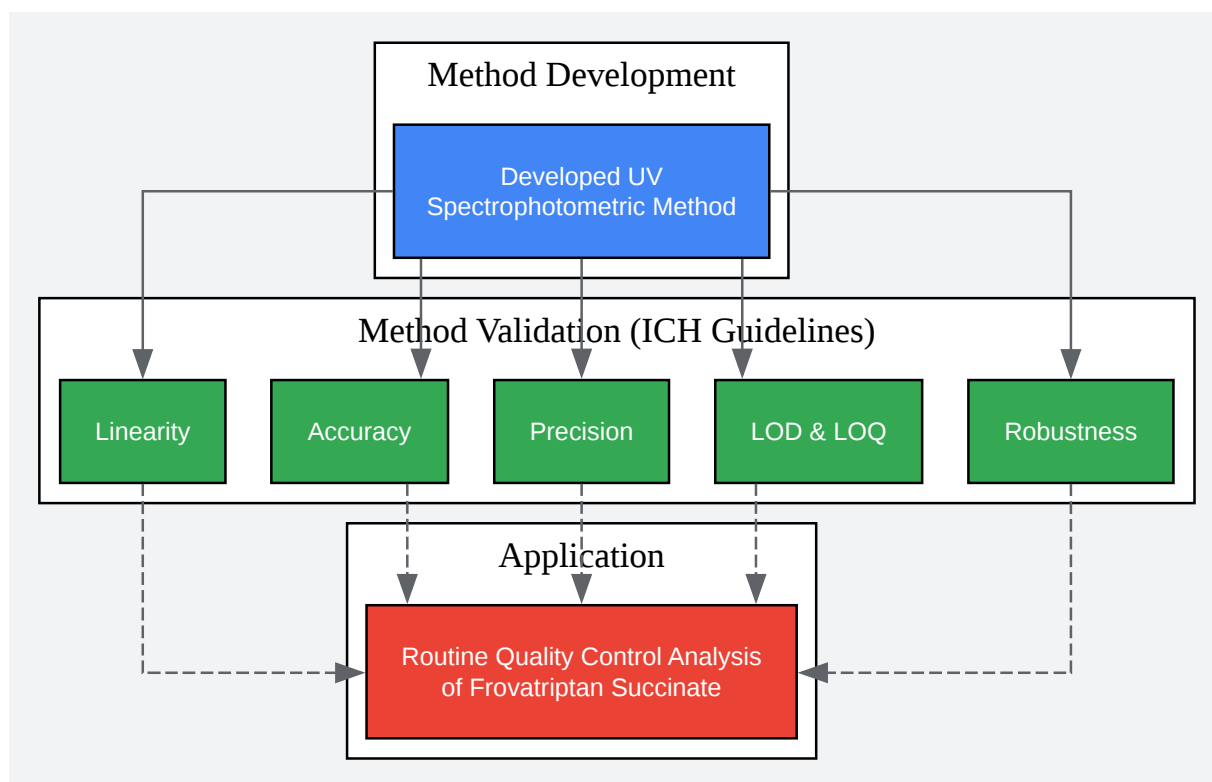
Parameter	Result (Solvent: Distilled Water)	Result (Solvent: pH 6.8 Simulated Salivary Fluid)
LOD	0.4362 µg/mL [3]	0.0125 µg/mL [2]
LOQ	1.3265 µg/mL [3]	0.05 µg/mL [2]

Visual Workflow and Diagrams



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Caption: Experimental workflow for UV spectrophotometric estimation of **Frovatriptan Succinate**.



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Caption: Logical relationship for the validation of the analytical method for **Frovatriptan Succinate**.

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